2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-8-11-12-6-3-7-14(10)11/h1-2,4-5,8-10H,3,6-7H2 |
InChI Key |
JNFCIUIAZQMGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C=NC3C=CC=CC3N2C1 |
Origin of Product |
United States |
Preparation Methods
Thermal Condensation of Pyrroloquinoxaline-1,2,4(5H)-triones with Schiff Bases
A prominent method involves the reaction of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones (PQT) with Schiff bases under thermal conditions. The procedure is as follows:
- A mixture of PQT (1.0 mmol) and a Schiff base (1.1 mmol) is ground together and placed into an oven-dried vial.
- The mixture is heated at the onset decarbonylation temperature of the PQT (typically between 180–190 °C) for 2–3 minutes.
- After cooling, the reaction mixture is washed with hexane to remove impurities.
- The resulting solid is filtered and recrystallized from toluene or tetrachloromethane to afford the pyrimidoquinoxaline derivative.
This method yields the tetrahydro derivatives with good to excellent yields (e.g., 85% yield for 4-Benzoyl-1,2,6-triphenyl-1,2-dihydro-3H-pyrimido[1,6-a]quinoxaline-3,5(6H)-dione).
Table 1. Thermal Condensation Reaction Conditions and Yields
| Compound | PQT (mmol) | Schiff Base (mmol) | Temperature (°C) | Time (min) | Yield (%) | Recrystallization Solvent |
|---|---|---|---|---|---|---|
| 3a | 1.0 | 1.1 | 187 | 2 | 85 | Toluene |
Microwave-Assisted Synthesis via Multicomponent Reactions
Microwave irradiation has been employed to enhance the synthesis efficiency of pyrimidoquinoxaline derivatives, including 2,3,6a,10a-tetrahydro derivatives. The general approach includes:
- Reacting bromomalononitrile with benzene-1,2-diamine under microwave irradiation to form an aminoquinoxaline intermediate.
- This intermediate is then treated with various aromatic aldehydes or malononitrile derivatives in the presence of a base such as piperidine.
- Microwave irradiation accelerates the reaction, reducing the time from hours to minutes and improving yields (85–89% within 8–13 minutes).
This method is environmentally friendly and provides a rapid route to diverse pyrimidoquinoxaline derivatives.
Table 2. Microwave-Assisted Synthesis Parameters
| Step | Reactants | Catalyst/Base | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|---|
| Formation of aminoquinoxaline | Bromomalononitrile + benzene-1,2-diamine | None | None | Microwave, short time | 93 |
| Condensation with arylidenes | Aminoquinoxaline + aromatic aldehydes/malononitriles | Piperidine | Ethanol | Microwave, 8–13 min | 85–89 |
Stepwise Synthesis via Chlorination and Subsequent Cyclization
Another approach involves:
- Chlorination of quinoxaline derivatives using phosphorus oxychloride (POCl3) under reflux conditions to afford dichloroquinoxaline intermediates.
- Subsequent nucleophilic substitution and cyclization steps with amines or other nucleophiles to build the fused pyrimidoquinoxaline ring system.
- This method often requires prolonged reflux (3–4 hours) and careful control of reaction conditions to achieve the desired tetrahydro derivatives.
Condensation of Aminoquinoxalines with Aldehydes and Malononitrile Derivatives
A classical synthetic route involves:
- The condensation of 3-aminoquinoxaline derivatives with aromatic aldehydes and malononitrile or ethyl cyanoacetate in ethanol.
- The reaction proceeds under reflux or microwave conditions with piperidine as a base catalyst.
- This multicomponent reaction leads to the formation of pyrimidoquinoxaline-2,5-dicarbonitrile derivatives, which can be further modified to tetrahydro analogs.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|
| Thermal Condensation (PQT + Schiff base) | Simple setup, good yields, direct synthesis | High temperature needed, longer time | 80–85 | 2–3 min at high T | Moderate |
| Microwave-Assisted Multicomponent | Rapid, high yields, eco-friendly | Requires microwave equipment | 85–93 | 8–13 min | Low |
| Chlorination and Cyclization | Versatile intermediates, well-established | Longer reflux, use of harsh reagents (POCl3) | 60–75 | 3–4 hours | Higher |
| Condensation with Aldehydes and Malononitriles | Straightforward, adaptable to various substituents | Moderate yields under traditional heating | 56–65 (traditional), 85–89 (microwave) | Hours (traditional), minutes (microwave) | Variable |
Spectroscopic and Analytical Data Supporting Synthesis
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show aromatic proton multiplets between 6.6–7.6 ppm and characteristic singlets for NH protons around 10.8 ppm in pyrimidoquinoxaline derivatives. 13C NMR confirms the presence of aromatic and aliphatic carbons in expected chemical shift regions.
- Infrared (IR) Spectroscopy: Key absorption bands include NH stretching vibrations around 3200–3400 cm⁻¹ and nitrile (C≡N) stretches near 2200 cm⁻¹ for dicarbonitrile derivatives.
- Melting Points and Yields: Reported melting points for purified products range from 180 °C to above 250 °C, indicating high purity and crystallinity.
Summary of Research Discoveries and Developments
- The thermal condensation method using PQT and Schiff bases offers a rapid and efficient route to pyrimidoquinoxaline derivatives with high yields and purity.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields, aligning with green chemistry principles.
- The choice of substituents on the quinoxaline and pyrimidine rings can be tailored via the selection of starting materials, enabling structural diversity.
- Analytical data consistently support the successful formation of the fused heterocyclic system, with characteristic NMR and IR signals.
- These synthetic strategies provide valuable scaffolds for further biological evaluation and drug development.
Chemical Reactions Analysis
Types of Reactions
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of tetrahydro-pyrimido-quinoxaline structures exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, derivatives have been synthesized and tested for their efficacy against various bacterial strains .
- Analgesic and Anti-inflammatory Effects : The synthesis of new acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines has demonstrated analgesic and anti-inflammatory properties . This suggests that 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline could be further explored for pain management therapies.
Neuropharmacology
Research into the neuropharmacological effects of pyrimidoquinoxaline derivatives has revealed potential applications in treating neurological disorders. The unique structural features of these compounds allow for interaction with various neurotransmitter systems:
- Cognitive Enhancement : Some studies suggest that modifications to the pyrimido[1,2-a]quinoxaline structure may enhance cognitive functions by modulating neurotransmitter release .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing a range of novel heterocyclic compounds. Its unique ring structure allows chemists to explore various substitution patterns that can lead to new pharmacophores:
- Diverse Chemical Modifications : The ability to modify the tetrahydro structure enables the creation of libraries of compounds for screening against specific biological targets .
Case Study 1: Antimicrobial Activity
A series of tetrahydro-pyrimido-quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced their efficacy compared to standard antibiotics.
Case Study 2: Neuropharmacological Applications
In a study focusing on cognitive enhancement, specific derivatives were tested in animal models to assess their effects on memory and learning. The results showed promising improvements in cognitive performance, warranting further investigation into their mechanisms of action.
Data Tables
Mechanism of Action
The mechanism of action of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, this compound can enhance the efficacy of certain anticancer treatments. Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
- Pyrrolo[1,2-a]quinoxaline: Features a pyrrole ring fused to quinoxaline. This scaffold is widely studied for anticancer, antimalarial, and antiviral activities, with substituents at positions 4, 5, and 7 significantly influencing reactivity and bioactivity .
- Indolo[1,2-a]quinoxaline: Incorporates an indole moiety. Less explored pharmacologically but shows promise as cytotoxic and HIV-1 inhibitory agents .
- Imidazo[1,2-a]quinoxaline: Contains an imidazole ring. Synthesized via Suzuki cross-coupling, derivatives exhibit potent anti-melanoma activity (e.g., IC₅₀ values in low micromolar ranges) .
- Pyrimido[1,2-a]quinoxaline (Target Compound): Distinguished by a pyrimidine ring and partial saturation, leading to enhanced stereochemical complexity and stability .
Table 1: Structural Comparison of Quinoxaline Derivatives
Pharmacological and Functional Properties
- Antiviral Activity: Pyrrolo[1,2-a]quinoxaline derivatives inhibit SARS-CoV-2 main protease (6LU7) and activate Sirt6, suggesting dual mechanisms against COVID-19 .
- Anticancer Activity: Pyrrolo derivatives (e.g., JG576) show anti-leukemic activity via NF-κB modulation, while imidazo derivatives target melanoma .
- Optical Properties: Dipyrrolo- and diindolo[1,2-a:2’,1’-c]quinoxalines exhibit distinct fluorescence spectra due to extended conjugation, whereas pyrimidoquinoxaline’s optical behavior is less documented .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light (yield: ~75%) . Alternative routes involve base-mediated cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in DMF or ethanol, yielding 68–82% depending on halide reactivity . Key parameters include catalyst loading (e.g., 5 mol% Ir), solvent polarity, and temperature (typically 80–100°C).
Q. Which spectroscopic techniques are critical for characterizing pyrimidoquinoxaline derivatives, and what spectral markers confirm structural integrity?
- Methodological Answer : ¹H NMR is essential for confirming ring fusion patterns (e.g., pyrimidine-quinoxaline coupling). Protons adjacent to nitrogen atoms resonate at δ 3.2–4.1 ppm (multiplet), while aromatic protons appear at δ 6.8–8.3 ppm . LCMS validates molecular weight (e.g., [M+H]⁺ at m/z 315.373 for C₁₇H₂₁N₃O₃) . Purity (>99% by LCMS) and absence of byproducts (e.g., uncyclized intermediates) are confirmed via reverse-phase HPLC .
Q. What preliminary biological screening models are recommended for assessing pyrimidoquinoxaline bioactivity?
- Methodological Answer : Initial screens include:
- In vitro cytotoxicity assays (e.g., MTT on leukemia cell lines like HL-60, IC₅₀ determination) .
- Receptor binding studies (e.g., 5HT₂C agonism via radioligand displacement, as in WO0035922 A1) .
- Enzyme inhibition profiling (e.g., kinase or phosphodiesterase panels at 10 µM concentration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrimidoquinoxaline derivatives across studies?
- Methodological Answer : Discrepancies (e.g., 5HT₂C agonism vs. antitumor activity) require:
- Standardized assay conditions : Uniform cell lines (e.g., HEK-293 for receptor studies) and incubation times .
- Enantiomeric purity verification : Chiral HPLC to isolate R/S isomers, as bioactivity may vary .
- Dose-response validation : Replicate EC₅₀/IC₅₀ curves across independent labs to confirm reproducibility .
Q. What strategies optimize multi-step syntheses of pyrimidoquinoxalines with sterically hindered substituents?
- Methodological Answer :
- Protecting group strategies : Use Boc or Fmoc groups for amines to prevent side reactions during cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yield by 15–20% .
- Solvent engineering : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
Q. How can computational methods predict regioselectivity in pyrimidoquinoxaline functionalization?
- Methodological Answer :
- DFT calculations : Model transition states for electrophilic substitution (e.g., nitration at C-4 vs. C-7) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : Identify binding poses with target proteins (e.g., 5HT₂C receptors) to prioritize synthetic targets .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
